Palmostatin M
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Overview
Description
Palmostatin M is a Ras-Signaling Modulator which targets acyl protein thioesterase 1 (APT1) and 2 (APT2) in cells.
Scientific Research Applications
1. Understanding N-Ras Palmitoylation Dynamics
Palmostatin M plays a crucial role in understanding the biochemical pathways involved in N-Ras palmitoylation, a post-translational modification important for protein trafficking and signaling. Research indicates that this compound, along with its analogs, targets the ABHD17 subfamily of depalmitoylating enzymes, thereby influencing the dynamics of N-Ras palmitoylation. These findings are significant in refining the set of serine hydrolase targets relevant to the compound's effects on N-Ras palmitoylation dynamics (Suciu et al., 2021).
2. Implications in Cancer Research
This compound has implications in cancer research, particularly in understanding the regulatory mechanisms of proteins like N-Ras in cancer growth. It has been demonstrated that specific inhibitors like ABD957, which affect the same pathways as this compound, can impair N-Ras signaling in human acute myeloid leukemia (AML) cells. This indicates a potential therapeutic application of this compound or similar compounds in targeting NRAS-mutant cancers (Remsberg et al., 2021).
3. Potential in Hematologic Malignancies
Research on the palmitoylation/depalmitoylation cycle, where this compound is a significant inhibitor, has shown potential in selectively inhibiting the growth of hematologic cancers with somatic NRAS mutations. This has opened up possibilities for the clinical development of depalmitoylation inhibitors like this compound as a novel class of therapeutics in hematologic malignancies (Xu et al., 2012).
4. Exploring Depalmitoylation Inhibition
This compound's role in inhibiting depalmitoylation has broader implications in the study of cellular signaling, particularly in the context of oncogenic Ras signaling. By perturbing the cellular acylation cycle, it offers a method to modulate the localization and unregulated signaling caused by palmitoylated Ras proteins. This understanding is pivotal in exploring new avenues in oncology and the study of protein localization and function (Dekker et al., 2010).
5. Broader Significance in Protein Signaling
This compound's mechanism of action provides significant insights into the broader area of protein signaling. It emphasizes the importance of post-translational modifications like palmitoylation in regulating protein function, localization, and signaling pathways. This understanding extends beyond cancer research, potentially influencing studies in cellular biology and pharmacology (Dekker & Hedberg, 2011).
Properties
Molecular Formula |
C22H43NO4S |
---|---|
Molecular Weight |
417.65 |
IUPAC Name |
(3S,4S)-3-decyl-4-(4-((3-(dimethylamino)propyl)sulfonyl)butyl)oxetan-2-one |
InChI |
InChI=1S/C22H43NO4S/c1-4-5-6-7-8-9-10-11-15-20-21(27-22(20)24)16-12-13-18-28(25,26)19-14-17-23(2)3/h20-21H,4-19H2,1-3H3/t20-,21-/m0/s1 |
InChI Key |
HVJGVPUJTPBPAM-SFTDATJTSA-N |
SMILES |
O=C1O[C@@H](CCCCS(CCCN(C)C)(=O)=O)[C@@H]1CCCCCCCCCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Palmostatin M |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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